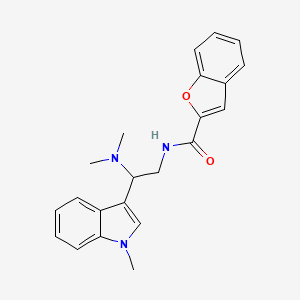

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an indole moiety through a dimethylaminoethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as benzofuran-2-carboxylic acid and 1-methyl-1H-indole.

Formation of Intermediate: The carboxylic acid group of benzofuran-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Coupling Reaction: The activated benzofuran-2-carboxylic acid is then coupled with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanol to form the desired compound. This step often requires a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research indicates that N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide exhibits significant biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

The compound has shown promising results against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

Mechanisms of Action:

- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Cell Cycle Arrest: Treatment with this compound can induce S-phase arrest in cancer cells, inhibiting their proliferation.

Neuropharmacological Effects

Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The dimethylamino group may enhance its binding affinity to various receptors involved in mood regulation and cognitive functions.

Case Study 1: Anticancer Efficacy

A study demonstrated that modifications to the benzofuran structure significantly enhanced the anticancer properties of similar compounds. The introduction of halogen substitutions improved binding interactions with target proteins associated with tumorigenesis.

Case Study 2: Neuropharmacological Potential

In vitro studies indicated that compounds with similar structures exhibit binding affinity towards sigma receptors, which are implicated in several neurological conditions. These findings suggest potential applications in treating anxiety and depression.

Wirkmechanismus

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole and benzofuran moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)benzofuran-2-carboxamide: Lacks the methyl group on the indole moiety.

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-3-carboxamide: The carboxamide group is positioned differently on the benzofuran ring.

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzothiophene-2-carboxamide: The benzofuran ring is replaced with a benzothiophene ring.

Uniqueness

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets

Biologische Aktivität

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of neuropharmacology and cancer therapy. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzofuran moiety and an indole derivative. Its molecular formula is C20H24N2O with a molecular weight of 320.42 g/mol. The presence of dimethylamino and benzofuran groups is crucial for its biological interactions.

1. Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit activity as multitarget-directed ligands (MTDLs). These compounds can interact with various neurotransmitter receptors and enzymes, including:

- Acetylcholinesterase (AChE) : The compound shows weak inhibitory activity against AChE, which is relevant for conditions like Alzheimer's disease. In studies, similar compounds demonstrated inhibition percentages ranging from 9% to 89% at certain concentrations .

- Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and cognitive functions.

2. Antitumor Activity

The compound has been evaluated for its anticancer properties. It has shown potential in inhibiting tumor cell proliferation through various pathways:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can significantly reduce the viability of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : The presence of the indole moiety enhances interactions with DNA and other cellular targets, potentially leading to increased cytotoxicity against cancer cells.

Case Studies and Experimental Data

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound can penetrate the blood-brain barrier (BBB), making it a candidate for neurological applications. Toxicological assessments have shown no acute toxicity at doses up to 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-24(2)19(17-14-25(3)18-10-6-5-9-16(17)18)13-23-22(26)21-12-15-8-4-7-11-20(15)27-21/h4-12,14,19H,13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRUZKKJWPPKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4O3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.